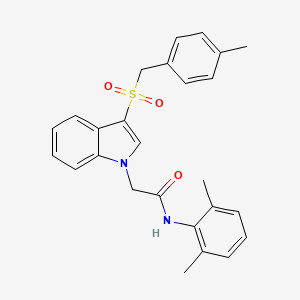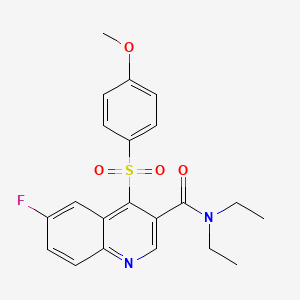![molecular formula C21H18FN5O4 B11287141 3-(2-fluorophenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide](/img/structure/B11287141.png)
3-(2-fluorophenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-FLUOROPHENYL)-N-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a fluorophenyl group, a furan ring, a pyrazole ring, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FLUOROPHENYL)-N-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical transformations to achieve the final product. Common synthetic routes include:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Furan Ring: The furan ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,4-dicarbonyl compounds.
Construction of the Pyrazole Ring: This step typically involves the condensation of hydrazines with 1,3-diketones or their equivalents.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclodehydration reactions involving α-hydroxy ketones and amides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-FLUOROPHENYL)-N-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives, while reduction of the oxazole ring may yield oxazolidine derivatives.
Applications De Recherche Scientifique
3-(2-FLUOROPHENYL)-N-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2-FLUOROPHENYL)-N-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)-N-[1-({[(Furan-2-yl)methyl]carbamoyl}methyl)-5-methyl-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide
- 3-(2-Bromophenyl)-N-[1-({[(Furan-2-yl)methyl]carbamoyl}methyl)-5-methyl-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide
Uniqueness
The uniqueness of 3-(2-FLUOROPHENYL)-N-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,2-OXAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H18FN5O4 |
|---|---|
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C21H18FN5O4/c1-13-9-19(25-27(13)12-20(28)23-11-14-5-4-8-30-14)24-21(29)18-10-17(26-31-18)15-6-2-3-7-16(15)22/h2-10H,11-12H2,1H3,(H,23,28)(H,24,25,29) |
Clé InChI |
FNJXSULWSIUXRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC(=O)NCC2=CC=CO2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B11287068.png)
![2-Methoxyethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11287072.png)
![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11287087.png)
![3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B11287100.png)
![N-(4-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11287105.png)
![N-(3,5-dimethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11287106.png)
![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11287107.png)
![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11287115.png)
![2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11287120.png)
![3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11287123.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B11287126.png)
![6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11287150.png)

